1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis-

Catalog No.
S12554633
CAS No.
856570-41-7
M.F
C37H40B2O4
M. Wt
570.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluor...

CAS Number

856570-41-7

Product Name

1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis-

IUPAC Name

2-[7-(1,3,2-benzodioxaborol-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-benzodioxaborole

Molecular Formula

C37H40B2O4

Molecular Weight

570.3 g/mol

InChI

InChI=1S/C37H40B2O4/c1-3-5-7-13-23-37(24-14-8-6-4-2)31-25-27(38-40-33-15-9-10-16-34(33)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35-17-11-12-18-36(35)43-39/h9-12,15-22,25-26H,3-8,13-14,23-24H2,1-2H3

InChI Key

VGHDCYXNEIAYAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)B6OC7=CC=CC=C7O6

1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is a complex organic compound that belongs to the class of boron-containing compounds. Its structure features a benzodioxaborole moiety linked to a fluorene derivative, specifically 9,9-dihexyl-9H-fluorene. The compound is characterized by its unique molecular formula C41H64B2O4C_{41}H_{64}B_{2}O_{4} and a molecular weight of approximately 642.57 g/mol . The presence of boron in its structure suggests potential applications in organic electronics and materials science.

The chemical reactivity of 1,3,2-benzodioxaborole derivatives is primarily influenced by the boron atom, which can participate in various reactions such as:

  • Cross-coupling reactions: These compounds can act as boron nucleophiles in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.
  • Ligand exchange reactions: The boron atom can undergo ligand exchange with other nucleophiles, making it useful in coordination chemistry.
  • Electrophilic aromatic substitution: The fluorene moiety can undergo electrophilic substitution reactions due to its electron-rich nature.

These reactions make 1,3,2-benzodioxaborole derivatives valuable in the synthesis of more complex organic molecules.

  • Anticancer activity: Certain boron-containing compounds have shown promise in inhibiting tumor growth.
  • Antimicrobial properties: Boron derivatives have been explored for their ability to disrupt bacterial cell walls.

Further research is necessary to elucidate the specific biological activities associated with 1,3,2-benzodioxaborole derivatives.

The synthesis of 1,3,2-benzodioxaborole derivatives typically involves the following methods:

  • Boronation of Fluorene Derivatives: This can be achieved through the reaction of fluorene derivatives with boronic acids or boron reagents under suitable conditions (e.g., palladium-catalyzed cross-coupling).
  • Dioxaborole Formation: The formation of the dioxaborole ring can be accomplished through a condensation reaction involving catechol and boron sources under acidic or basic conditions.
  • Functionalization Techniques: Post-synthesis modifications can be performed to introduce various substituents on the fluorene or dioxaborole moieties to enhance solubility or electronic properties.

1,3,2-Benzodioxaborole derivatives are primarily utilized in:

  • Organic Light Emitting Diodes (OLEDs): Their semiconducting properties make them suitable for use in OLEDs and other optoelectronic devices.
  • Organic Photovoltaics (OPVs): They serve as active materials in solar cells due to their ability to facilitate charge transport.
  • Polymer Semiconductors: These compounds are precursors for synthesizing conjugated polymers with high charge mobility and stability.

Interaction studies involving 1,3,2-benzodioxaborole derivatives focus on their behavior in various environments:

  • Solvent interactions: Understanding how these compounds interact with different solvents can inform their solubility and processing conditions.
  • Charge transport dynamics: Investigating how these compounds facilitate charge transport in organic electronic devices is crucial for optimizing performance.

Several compounds share structural similarities with 1,3,2-benzodioxaborole derivatives. Here are some notable examples:

Compound NameStructureUnique Features
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) esterStructureHigh purity and used as a precursor for semiconducting polymers .
9,9-Dihexyl-9H-fluoreneStructureKnown for its application in OLED technologies .
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneStructureCommonly used as a reagent in organic synthesis .

Uniqueness

The uniqueness of 1,3,2-benzodioxaborole lies in its dual functionality stemming from both the benzodioxaborole and fluorene components. This combination enhances its electronic properties and makes it particularly suitable for advanced applications in organic electronics compared to other similar compounds that may lack such structural diversity.

Hydrogen Bond Acceptor Count

4

Exact Mass

570.3112701 g/mol

Monoisotopic Mass

570.3112701 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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